molecular formula C22H17FN4 B3856813 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

Cat. No. B3856813
M. Wt: 356.4 g/mol
InChI Key: DVQZHUUPHSOOIJ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as FMQH, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FMQH is a hydrazone derivative of quinazoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis and characterization of FMQH have been reported in several studies, and its biological properties have been investigated in vitro and in vivo.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve inhibition of key enzymes or proteins that are involved in cell growth and proliferation. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been reported to inhibit the activity of fungal enzymes, such as chitin synthase and β-glucan synthase, which are essential for fungal cell wall synthesis.
Biochemical and physiological effects:
3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and morphogenesis of fungal pathogens. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to modulate the expression of several genes involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in good yield. It has been shown to exhibit potent biological activity against cancer cells and fungal pathogens, which makes it a promising lead compound for drug discovery. However, there are also some limitations to the use of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, its toxicity and pharmacokinetic properties have not been fully characterized, which limits its potential for clinical development.

Future Directions

There are several future directions for research on 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the optimization of its biological activity through structure-activity relationship (SAR) studies. By synthesizing analogs of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone and testing their activity against cancer cells and fungal pathogens, it may be possible to identify compounds with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetic properties of 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo. By studying its absorption, distribution, metabolism, and excretion (ADME) properties, it may be possible to identify compounds that are suitable for clinical development. Finally, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone may also be investigated for its potential applications in other fields, such as agriculture and environmental science.

Scientific Research Applications

3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities. 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the growth of fungal pathogens, such as Candida albicans and Aspergillus fumigatus. In addition, 3-fluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4/c1-15-9-11-17(12-10-15)21-25-20-8-3-2-7-19(20)22(26-21)27-24-14-16-5-4-6-18(23)13-16/h2-14H,1H3,(H,25,26,27)/b24-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQZHUUPHSOOIJ-ZVHZXABRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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